Methyl 2-((3-(4-fluorophenyl)-2,4-dioxothiazolidin-5-yl)(phenyl)amino)acetate
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Description
Methyl 2-((3-(4-fluorophenyl)-2,4-dioxothiazolidin-5-yl)(phenyl)amino)acetate is a useful research compound. Its molecular formula is C18H15FN2O4S and its molecular weight is 374.4g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .
Mode of Action
For instance, indole derivatives are known to interact with various biological targets, leading to a range of biological activities .
Biochemical Pathways
It is known that compounds with similar structures, such as indole derivatives, can affect a variety of biochemical pathways, leading to diverse biological activities .
Result of Action
It is known that compounds with similar structures, such as indole derivatives, can have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Biological Activity
Methyl 2-((3-(4-fluorophenyl)-2,4-dioxothiazolidin-5-yl)(phenyl)amino)acetate is a complex organic compound with notable biological activities attributed to its unique structural characteristics. This article explores the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Structural Characteristics
The compound features a thiazolidine core with two carbonyl groups at positions 2 and 4, contributing to its dioxo nature. The presence of a methyl ester group and fluorinated phenyl moieties enhances its lipophilicity and biological activity. Its molecular formula is C18H15FN2O4S, with a molecular weight of 374.4 g/mol .
This compound exhibits several mechanisms of action:
- Enzyme Inhibition : The compound has shown significant inhibitory effects on aldosterone synthase and aromatase, enzymes implicated in hypertension and certain cancers .
- Antimicrobial Properties : The thiazolidine structure is associated with antibacterial activity, making it a candidate for further investigation in antimicrobial therapies .
- Anti-inflammatory Activity : Related compounds have demonstrated anti-inflammatory properties, suggesting potential applications in treating inflammatory diseases .
Antibacterial Activity
Research indicates that derivatives of thiazolidinediones, including this compound, possess antibacterial properties. The thiazolidine ring is known to enhance the efficacy of antibiotics by interacting with bacterial cell walls .
Anticancer Potential
The inhibition of aromatase by this compound suggests its potential use in cancer treatment, particularly in hormone-dependent cancers such as breast cancer. Aromatase inhibitors are crucial in reducing estrogen levels in postmenopausal women .
Antidiabetic Effects
Thiazolidinedione derivatives have been studied for their antidiabetic effects. Compounds similar to this compound have shown promise in improving insulin sensitivity and reducing blood glucose levels .
Case Studies and Research Findings
Several studies have evaluated the biological activity of compounds related to this compound. Key findings include:
-
In Vitro Studies :
- A study demonstrated that similar thiazolidinedione derivatives exhibited significant inhibition of aldosterone synthase activity, which is critical for managing hypertension .
- Another investigation reported that compounds with thiazolidine structures displayed varying degrees of cytotoxicity against cancer cell lines, indicating potential for anticancer applications .
-
Comparative Analysis :
- A comparative study highlighted the enhanced biological activity of fluorinated derivatives over non-fluorinated counterparts, emphasizing the role of fluorine in increasing lipophilicity and bioavailability .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
methyl 2-(N-[3-(4-fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]anilino)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O4S/c1-25-15(22)11-20(13-5-3-2-4-6-13)17-16(23)21(18(24)26-17)14-9-7-12(19)8-10-14/h2-10,17H,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAZCNGGFCARNLV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN(C1C(=O)N(C(=O)S1)C2=CC=C(C=C2)F)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.